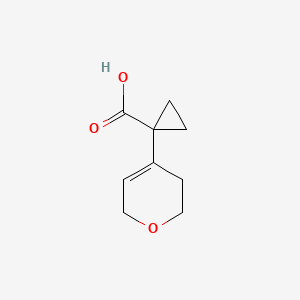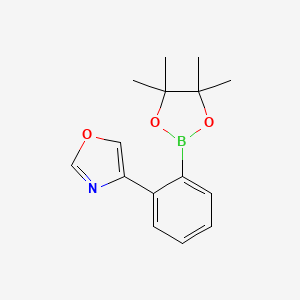
5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that forms the core structure of various natural products and therapeutic agents. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multistep reactions. One common approach includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Bromination: Addition of a bromine atom to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Cyclization: Formation of the tetrahydroisoquinoline ring system.
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal-catalyzed reactions and multicomponent reactions to improve yield and selectivity. These methods are designed to be environmentally friendly and cost-effective.
化学反应分析
Types of Reactions
5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: Conversion of the tetrahydroisoquinoline ring to an isoquinoline ring.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amino-tetrahydroisoquinoline derivatives.
Substitution: Iodo- or chloro-substituted tetrahydroisoquinoline derivatives.
科学研究应用
5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a neuroprotective agent.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems and exhibit antioxidant properties, contributing to its neuroprotective effects.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its biological activities.
5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline: A closely related compound with a different nitro group position.
5-Bromo-2-methyl-7-nitroisoquinoline: Lacks the tetrahydro ring, offering different chemical properties.
Uniqueness
5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H11BrN2O2 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
5-bromo-2-methyl-7-nitro-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-3-2-9-7(6-12)4-8(13(14)15)5-10(9)11/h4-5H,2-3,6H2,1H3 |
InChI 键 |
PBVREERWQHRBDG-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C(C1)C=C(C=C2Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13673697.png)
![2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13673703.png)



![3-[2-[[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]amino]-2-oxoethoxy]propanoic Acid](/img/structure/B13673725.png)
![Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13673733.png)
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-2-amine](/img/structure/B13673736.png)


![2-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13673762.png)


